N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine
Description
N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
Molecular Formula |
C12H15N3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H15N3S/c1-15(9-4-2-3-5-9)12-11-10(6-7-16-11)13-8-14-12/h6-9H,2-5H2,1H3 |
InChI Key |
NXBRCOIFMFDLDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold.
Scientific Research Applications
N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Investigated as a Mycobacterium tuberculosis bd oxidase inhibitor.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
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